molecular formula C8H11N B15229532 Spiro[3.3]heptane-2-carbonitrile

Spiro[3.3]heptane-2-carbonitrile

Cat. No.: B15229532
M. Wt: 121.18 g/mol
InChI Key: IYZPFOILHTXRNS-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane-2-carbonitrile: is a unique organic compound characterized by its spirocyclic structure, which consists of two cyclobutane rings connected at a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[3.3]heptane-2-carbonitrile typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of olefins with dichloroketene, followed by subsequent functional group transformations to introduce the nitrile group . This multi-step synthesis often requires careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions and implementing purification techniques such as chromatography to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions: Spiro[3.3]heptane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which spiro[3.3]heptane-2-carbonitrile exerts its effects is primarily related to its structural properties. The spirocyclic core provides a rigid and non-planar framework that can interact with biological targets in unique ways. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects . The specific molecular targets and pathways involved depend on the particular bioactive compound in which this compound is incorporated .

Comparison with Similar Compounds

  • Bicyclo[1.1.1]pentane
  • Cubane
  • Bicyclo[2.2.2]octane
  • 2-Oxabicyclo[2.2.2]octane

Comparison: Spiro[3.3]heptane-2-carbonitrile is unique due to its non-coplanar exit vectors, which distinguish it from other spirocyclic and bicyclic compounds. This structural feature allows for different spatial orientations of functional groups, which can enhance the compound’s bioactivity and physicochemical properties .

Properties

IUPAC Name

spiro[3.3]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZPFOILHTXRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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